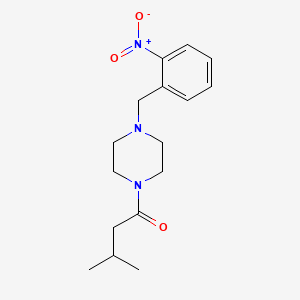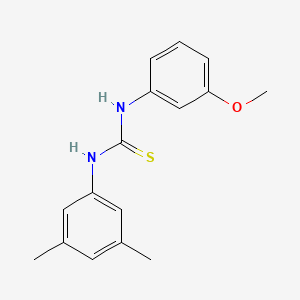![molecular formula C12H18ClN3O B5741616 1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5741616.png)
1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane is a chemical compound that is widely used in scientific research. It is also known as CDPA and has been used in various fields such as pharmacology, biochemistry, and physiology. The purpose of
Mechanism of Action
CDPA acts as a positive allosteric modulator of GABA receptors, which are the main inhibitory neurotransmitters in the central nervous system. It enhances the activity of GABA receptors by increasing the affinity of GABA for the receptor and by increasing the opening time of the receptor channel.
Biochemical and Physiological Effects
CDPA has been found to have various biochemical and physiological effects. It has been shown to enhance the activity of GABA receptors, which leads to increased inhibitory neurotransmission in the central nervous system. CDPA has also been found to have anticonvulsant, anxiolytic, and sedative effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of CDPA is its ability to enhance the activity of GABA receptors, which makes it a useful tool for studying GABAergic neurotransmission. However, CDPA has some limitations for lab experiments. It has low water solubility, which makes it difficult to dissolve in aqueous solutions. CDPA also has poor bioavailability, which limits its use in in vivo studies.
Future Directions
There are several future directions for research on CDPA. One area of research could be the development of more water-soluble derivatives of CDPA that could be used in aqueous solutions. Another area of research could be the investigation of the potential therapeutic effects of CDPA on other diseases such as anxiety disorders and depression. Additionally, the development of CDPA analogs with improved bioavailability could lead to the development of new drugs with enhanced therapeutic effects.
Synthesis Methods
CDPA can be synthesized using a multi-step process that involves the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole with azepane. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
CDPA has been used in various scientific research studies, particularly in the field of pharmacology. It has been found to have potential therapeutic effects on various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. CDPA has also been used in the study of GABAergic neurotransmission and has been found to enhance the activity of GABA receptors.
properties
IUPAC Name |
azepan-1-yl-(4-chloro-1,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-9-10(13)11(14-15(9)2)12(17)16-7-5-3-4-6-8-16/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSSYYOOINGJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N2CCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)

![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)
![N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5741606.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)


![N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5741628.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5741632.png)